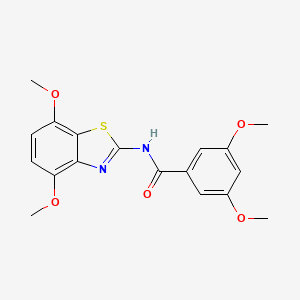

N-(4,7-二甲氧基-1,3-苯并噻唑-2-基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

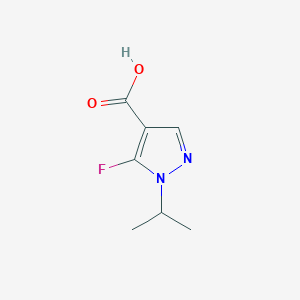

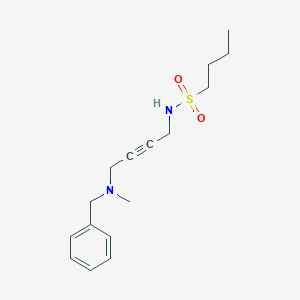

The compound "N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of oncology.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol or 2-aminobenzothiazole with various aldehydes or ketones. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensing 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of substituents on the benzothiazole core, which can significantly influence the compound's properties and biological activity. For example, the molecular structure of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides was determined using X-ray analysis, revealing different modes of supramolecular aggregation influenced by the substituents on the benzamide ring . This suggests that the molecular structure of "N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" would also be influenced by its methoxy substituents, potentially affecting its biological activity.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, as indicated by the presence of an N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The reactivity of "N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" could also be explored in similar reactions, potentially leading to the formation of new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups in the compound of interest suggests increased solubility in organic solvents compared to non-substituted analogs. The cytotoxic potentials of similar compounds, such as 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides, against various cancer cell lines, indicate that "N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide" may also possess significant biological activity . Additionally, the potent and selective inhibitory activity of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole against lung, colon, and breast cancer cell lines suggests that the dimethoxy substituents on the benzothiazole core play a crucial role in the compound's antitumor properties .

科学研究应用

治疗潜力和药理活性

抗癌和抗肿瘤应用

苯并噻唑衍生物,包括指定化合物,因其抗癌和抗肿瘤特性而被广泛研究。这些化合物表现出广泛的生物活性,包括抗菌、镇痛、抗炎和抗糖尿病活性。2-芳基苯并噻唑因其作为抗肿瘤剂的潜力而特别受到关注,其中一些化合物正在进行癌症治疗的开发。结构简单且易于合成使苯并噻唑衍生物成为开发新型化疗剂的有希望的候选物 (Kamal 等人,2015)。

抗菌和抗病毒剂

苯并噻唑部分及其衍生物显示出显着的抗菌和抗病毒能力,表明它们作为新抗菌或抗病毒剂用于临床开发的潜力。生物活性苯并噻唑衍生物,如席夫碱、偶氮染料和金属配合物苯并噻唑衍生物,对微生物或病毒表现出多种作用方式,使其成为发现新治疗剂的诱人候选物 (Elamin 等人,2020)。

免疫调节活性

一些苯并噻唑衍生物已被证明具有免疫调节活性,这可能显着提高它们的治疗功效,特别是在抗真菌应用中。这些活性包括在表现出直接抗真菌作用的同时刺激保护性免疫反应的潜力,表明这些化合物可能在治疗中发挥双重作用 (Schiaffella 和 Vecchiarelli,2001)。

属性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-22-11-7-10(8-12(9-11)23-2)17(21)20-18-19-15-13(24-3)5-6-14(25-4)16(15)26-18/h5-9H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFHGIQGJXIWMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

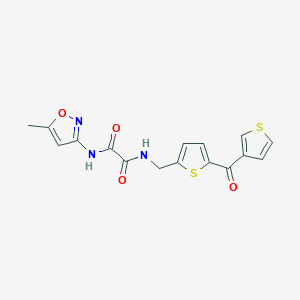

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

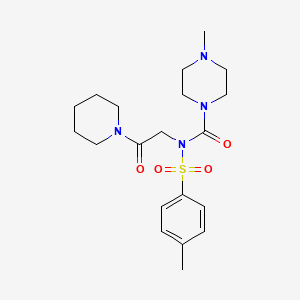

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)

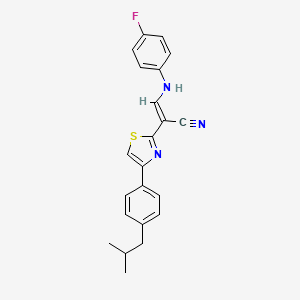

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)